molecular formula C10H9FO4 B1599689 2-(2-Acetyl-4-fluorophenoxy)acetic acid CAS No. 34848-65-2

2-(2-Acetyl-4-fluorophenoxy)acetic acid

Cat. No. B1599689
CAS RN: 34848-65-2
M. Wt: 212.17 g/mol
InChI Key: REIYOIMWAWBCSE-UHFFFAOYSA-N
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Description

2-(2-Acetyl-4-fluorophenoxy)acetic acid is a chemical compound with the molecular formula C₁₀H₉FO₄ . It belongs to the class of fluorinated building blocks and is characterized by its acetyl and phenoxy functional groups. The compound’s systematic name reflects its structure: it consists of an acetyl group attached to a 4-fluorophenoxyacetic acid moiety.



Molecular Structure Analysis

The molecular structure of 2-(2-Acetyl-4-fluorophenoxy)acetic acid is crucial for understanding its properties and reactivity. The compound’s linear structure consists of an acetyl group (CH₃CO-) attached to a 4-fluorophenoxyacetic acid backbone. The fluorine atom enhances its chemical properties and influences its behavior in various reactions.



Chemical Reactions Analysis

The compound can participate in several chemical reactions, including:



  • Esterification : The acetyl group can react with alcohols to form esters.

  • Hydrolysis : The compound can undergo hydrolysis in aqueous conditions, breaking the acetyl bond.

  • Substitution Reactions : The fluorine atom can be substituted with other functional groups.

  • Acid-Base Reactions : The carboxylic acid group can donate or accept protons.



Physical And Chemical Properties Analysis


  • Boiling Point : The compound’s boiling point is not explicitly provided, but it can be determined experimentally.

  • Solubility : It is likely soluble in organic solvents due to its polar functional groups.

  • Melting Point : Experimental data would be needed to ascertain the melting point.

  • Density : The compound’s density can be calculated based on its molecular weight.


Scientific Research Applications

Crystal Structure and Analysis

The compound 2-(4-fluorophenoxy) acetic acid has been synthesized and studied for its crystal structure, stabilizing interactions, and molecular reactivity using techniques like Hirshfeld surface analysis, 3D energy frameworks, and Density Functional Theory (DFT) calculations. This research aids in understanding the compound's kinetic stability and reactive sites (Prabhuswamy et al., 2021).

pH Sensitive Probes

Fluorinated analogs of 2-aminophenol, including derivatives of 2-(2-acetyl-4-fluorophenoxy)acetic acid, have been developed for pH measurement in biological contexts. These compounds exhibit sensitivity to physiological pH ranges and negligible affinity for other physiological ions, making them useful as pH sensitive probes (Rhee, Levy, & London, 1995).

Hydrogen Bonding and Polymer Formation

Studies have explored the hydrogen bonding properties and the formation of hydrogen-bonded polymers and cyclic structures in salts of phenoxyacetic acid analogs, including 2-(2-acetyl-4-fluorophenoxy)acetic acid. These studies contribute to understanding the compound's potential in forming polymers and cyclic structures useful in material science (Smith & Lynch, 2015).

Coordination Polymeric Structures

The compound has been used to study two-dimensional coordination polymeric structures in caesium complexes. These structures are significant for understanding the coordination chemistry and potential applications in designing new materials (Smith & Lynch, 2014).

Safety And Hazards

Unfortunately, specific safety data for this compound are scarce. Researchers handling it should follow standard laboratory safety protocols. As with any chemical, precautions should include proper ventilation, personal protective equipment, and safe handling practices.


Future Directions

Future research could focus on:



  • Biological Activity : Investigating potential applications in medicine or agriculture.

  • Derivatives : Synthesizing derivatives to explore structure-activity relationships.

  • Analytical Methods : Developing robust analytical methods for its detection and quantification.


properties

IUPAC Name

2-(2-acetyl-4-fluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIYOIMWAWBCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470155
Record name 2-(2-Acetyl-4-fluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Acetyl-4-fluorophenoxy)acetic acid

CAS RN

34848-65-2
Record name 2-(2-Acetyl-4-fluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Chloroacetic acid (99.3 mmol, 9.4 g) was added to a suspension of 5-fluoro-2-hydroxy acetophenone (33.1 mmol, 5.1 g) in water (60 mL) containing sodium hydroxide (165.4 mmol, 6.6 g) and the reaction mixture was refluxed for 3.5 hours. The reaction mixture was cooled to room temperature, poured into a separatory funnel and the oily liquid at the bottom of the funnel was discarded. The aqueous top layer was collected, cooled to 0° C. and acidified with conc. HCl. The white precipitate was collected, and air died. The dry solid was crystallized from toluene to obtain (2-acetyl-4-fluoro-phenoxy)-acetic acid, (57%, 4.3 g).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5′-fluoro-2′-hydroxyacetophenone (25.0 g), methyl bromoacetate (27.2 g), potassium carbonate (33.6 g) in N,N-dimethylformamide (250 mL) was stirred at room temperature for 1.5 hr. The insoluble material was filtered off, 1N hydrochloric acid was added to the filtrate, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give a brown oil. Tetrahydrofuran (300 mL), ethanol (300 mL) and 1N aqueous sodium hydroxide solution (300 mL) were added to the obtained oil, and the mixture was stirred at room temperature for 30 min. The solvent was concentrated under reduced pressure, 1N hydrochloric acid (300 mL) was added, and the resulting crystals were collected by filtration. The crystals were dissolved in ethyl acetate, dried over magnesium sulfate, and concentrated under reduced pressure to give the title compound (23.7 g, 69%) as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NM Paul, M Taylor, R Kumar… - Journal of medicinal …, 2008 - ACS Publications
Discovering dopamine D2-like receptor subtype-selective ligands has been a focus of significant investigation. The D2R-selective antagonist 3-[4-(4-chlorophenyl)-4-hydroxypiperidinyl]…
Number of citations: 31 pubs.acs.org

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